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molecular formula C7H7N3O4S B8751042 2-(2-Aminothiazole-4-yl)-2-acetoxyiminoacetic acid

2-(2-Aminothiazole-4-yl)-2-acetoxyiminoacetic acid

Cat. No. B8751042
M. Wt: 229.22 g/mol
InChI Key: OBRMMFBYPFFKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06878827B2

Procedure details

2-(2-aminothiazole-4-yl)-2-acetoxyiminoacetic acid dihydrate (syn-isomer) (20.0 g) was suspended in acetone (200 ml) and stirred, and heated and refluxed at 55 to 56° C. for one hour. After the mixture was cooled to 5° C., the crystal was filtered and washed with acetone, and dried under reduced pressure to obtain 2-(2-aminothiazole-4-yl)-2-acetoxyiminoacetic acid anhydrous crystal (16.4 g).
Name
2-(2-aminothiazole-4-yl)-2-acetoxyiminoacetic acid dihydrate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.[NH2:3][C:4]1[S:5][CH:6]=[C:7]([C:9](=[N:13][O:14][C:15](=[O:17])[CH3:16])[C:10]([OH:12])=[O:11])[N:8]=1>CC(C)=O>[NH2:3][C:4]1[S:5][CH:6]=[C:7]([C:9](=[N:13][O:14][C:15](=[O:17])[CH3:16])[C:10]([OH:12])=[O:11])[N:8]=1 |f:0.1.2|

Inputs

Step One
Name
2-(2-aminothiazole-4-yl)-2-acetoxyiminoacetic acid dihydrate
Quantity
20 g
Type
reactant
Smiles
O.O.NC=1SC=C(N1)C(C(=O)O)=NOC(C)=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55.5 (± 0.5) °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled to 5° C.
FILTRATION
Type
FILTRATION
Details
the crystal was filtered
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1SC=C(N1)C(C(=O)O)=NOC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.4 g
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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